N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide is a chemical compound with the molecular formula C15H12Cl3NO2 It is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring and a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide typically involves the reaction of 4-benzyloxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-benzyloxyaniline in an appropriate solvent, such as dichloromethane or chloroform.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the benzyloxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed. Reactions are conducted in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, or ethers.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, resulting in various biological effects.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide can be compared with other similar compounds, such as:
N-(4-benzyloxyphenyl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a trichloroacetamide group. It exhibits different reactivity and biological properties.
N-(4-benzyloxyphenyl)-2-bromoacetamide: This compound contains a bromoacetamide group, leading to distinct chemical and biological behaviors.
N-(4-benzyloxyphenyl)-2-iodoacetamide:
The uniqueness of this compound lies in its trichloroacetamide moiety, which provides distinct electrophilic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c16-15(17,18)14(20)19-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKPCNQTSKQQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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